molecular formula C21H14Cl2N2O2 B416577 2,4-dichloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B416577
M. Wt: 397.2g/mol
InChI Key: MBKSWPXNLXKKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes dichloro, benzooxazol, and phenol groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes chlorination, condensation, and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2,4-dichloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development and pharmacology.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and the context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-6-fluoropyrimidine
  • 2,4-Dichloro-6-methylphenol

Uniqueness

What sets 2,4-dichloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2g/mol

IUPAC Name

2,4-dichloro-6-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-3-2-4-13(7-12)21-25-18-10-16(5-6-19(18)27-21)24-11-14-8-15(22)9-17(23)20(14)26/h2-11,26H,1H3

InChI Key

MBKSWPXNLXKKTD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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